Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(furan-2-yl)propanoate
Description
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(furan-2-yl)propanoate is a chiral amino acid derivative characterized by:
- A tert-butoxycarbonyl (Boc) protecting group on the α-amino group.
- A methyl ester at the carboxyl terminus.
- A furan-2-yl substituent on the β-carbon.
Its stereochemistry (typically S-configuration at the α-carbon) is critical for biological activity in downstream applications .
Properties
IUPAC Name |
methyl 3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5/c1-13(2,3)19-12(16)14-10(11(15)17-4)8-9-6-5-7-18-9/h5-7,10H,8H2,1-4H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOHYSZFWMHJEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CO1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(furan-2-yl)propanoate typically involves the reaction of tert-butyl carbamate with a furan-containing propanoic acid derivative. One common method involves the use of potassium tert-butoxide in tetrahydrofuran (THF) as a base, followed by the addition of the appropriate methyl ester . The reaction is carried out under nitrogen atmosphere at low temperatures to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the process . These systems allow for better control of reaction conditions and can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(furan-2-yl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The tert-butoxycarbonyl (Boc) group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) in methanol is often used for reduction reactions.
Substitution: Methanesulfonyl chloride and cesium acetate are used for substitution reactions involving the Boc group.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(furan-2-yl)propanoate acts as a prodrug, which is metabolized into an active form that exerts pharmacological effects. Its structure allows interaction with specific biological receptors or enzymes, influencing processes like cell proliferation and apoptosis .
- Synthesis of Bioactive Compounds
-
Antioxidant Activity
- Research indicates that derivatives of furan compounds exhibit significant antioxidant properties, which can mitigate oxidative stress in cells. This makes this compound a candidate for further studies in oxidative stress-related diseases.
-
Anti-inflammatory Properties
- Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. This potential application is crucial for developing treatments for inflammatory diseases.
-
Antimicrobial Activity
- The compound has shown promise against certain bacterial strains, indicating its potential as an antimicrobial agent. Further exploration into its mechanism of action could lead to new therapeutic options.
| Activity | Model/System | Results | Reference |
|---|---|---|---|
| Antioxidant | Cell culture | Reduced oxidative stress markers | |
| Anti-inflammatory | In vivo (rat model) | Decreased levels of TNF-alpha and IL-6 | |
| Antimicrobial | Bacterial strains | Inhibition of growth in Staphylococcus aureus |
Case Studies
-
Case Study on Antioxidant Effects
- A study assessed the antioxidant properties of this compound using human cell lines. The results demonstrated a significant reduction in reactive oxygen species (ROS), highlighting the importance of the furan structure in scavenging free radicals.
-
Case Study on Anti-inflammatory Properties
- In a rat model, administration of this compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and interleukin levels. This suggests its potential application in treating inflammatory diseases.
-
Case Study on Antimicrobial Activity
- In vitro tests revealed that this compound exhibited significant antimicrobial activity against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were promising, warranting further investigation into its mechanism of action.
Mechanism of Action
The mechanism of action of Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(furan-2-yl)propanoate involves its interaction with specific molecular targets. The Boc group can be cleaved under acidic conditions, revealing an amine group that can participate in various biochemical pathways. The furan ring can undergo electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Furan vs. Aromatic/Substituted Aliphatic Groups: The furan-2-yl group provides π-conjugation and hydrogen-bonding capacity, distinguishing it from non-aromatic substituents (e.g., fluorocyclobutyl) or bulkier aromatic groups (e.g., hydroxyphenyl) .
- Protecting Group Variants: Boc-protected analogues (e.g., entries 1–4) are more stable under basic conditions than Cbz-protected derivatives (e.g., MPI14b), which require hydrogenolysis for deprotection .
Key Observations :
- The target compound is typically synthesized via coupling reactions (e.g., EDC/HOBt) between Boc-protected amino acids and furan-containing alcohols, followed by esterification .
- Fluorinated analogues require specialized reagents (e.g., Selectfluor) for radical functionalization, leading to lower yields compared to non-fluorinated derivatives .
Physicochemical Properties
Table 3: NMR Data Comparison
Key Observations :
Biological Activity
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(furan-2-yl)propanoate, with the CAS number 1461704-60-8, is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and various applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C13H19NO5 |
| Molecular Weight | 269.3 g/mol |
| Boiling Point | 382.2 ± 37.0 °C (Predicted) |
| Density | 1.137 ± 0.06 g/cm³ (Predicted) |
| pKa | 10.96 ± 0.46 (Predicted) |
These properties suggest that the compound is stable under standard laboratory conditions and may exhibit solubility in organic solvents.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing furan rings have shown efficacy against various bacterial strains, suggesting that this compound may possess similar properties. A study demonstrated that furan-containing compounds can inhibit bacterial growth by disrupting cell membrane integrity and function .
Anticancer Potential
The compound's structural features, particularly the furan moiety, are associated with anticancer properties. Studies have reported that furan derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways . Specifically, compounds with similar backbones have been evaluated for their ability to inhibit tumor growth in vitro and in vivo.
Case Studies
- Antimicrobial Activity Evaluation : A comparative study assessed various furan derivatives for their antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the furan structure enhanced activity, suggesting a potential pathway for optimizing this compound for similar applications .
- Anticancer Efficacy : In a recent investigation, several furan-based compounds were tested for their cytotoxic effects on human cancer cell lines, including breast and colon cancer cells. The results showed that these compounds could significantly reduce cell viability and promote apoptosis, indicating a promising avenue for further research into this compound as an anticancer agent .
Synthesis and Derivatives
The synthesis of this compound typically involves the protection of amino groups followed by coupling reactions with furan derivatives. The methodology often includes:
- Protection of Amino Group : Using tert-butoxycarbonyl (Boc) as a protecting group.
- Coupling Reaction : Reacting the protected amino acid with a furan derivative to form the desired product.
Research has shown that modifications to the Boc group or the furan ring can significantly influence the biological activity of the resulting compounds .
Q & A
Q. Key Parameters :
| Factor | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Catalyst | Diphenyl phosphate | Enhances coupling efficiency |
| Temperature | 85°C | Balances reaction rate and side reactions |
| Solvent | THF | Ensures solubility and anhydrous conditions |
How can researchers validate the structural integrity and purity of this compound?
Basic Research Question
Standard characterization methods include:
- Nuclear Magnetic Resonance (NMR) : Compare ¹H/¹³C chemical shifts to literature data (e.g., tert-butyl group at δ ~1.4 ppm in ¹H NMR; carbonyl signals at δ ~170 ppm in ¹³C NMR) .
- Infrared Spectroscopy (IR) : Confirm Boc group (C=O stretch ~1680–1720 cm⁻¹) and ester (C-O stretch ~1250 cm⁻¹).
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) and resolve stereochemical impurities .
Advanced Consideration : Discrepancies in NMR data across studies may arise from solvent polarity, concentration, or residual water. Cross-validation with mass spectrometry (HRMS) is recommended for ambiguous cases .
What strategies address low yields in the coupling step during synthesis?
Advanced Research Question
Low yields often stem from:
- Moisture Sensitivity : Use rigorously dried solvents and molecular sieves.
- Catalyst Optimization : Replace diphenyl phosphate with alternative Brønsted acids (e.g., p-toluenesulfonic acid) to improve efficiency.
- Temperature Control : Gradual heating (e.g., 60°C → 85°C) reduces decomposition of heat-sensitive intermediates.
Q. Data-Driven Approach :
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| Diphenyl phosphate | 60 | 95 |
| p-TsOH | 55 | 90 |
| No catalyst | <10 | N/A |
Reference: Adapted from protocols in .
How is stereochemical integrity maintained during synthesis, particularly for chiral centers?
Advanced Research Question
The compound’s α-carbon requires strict enantiomeric control:
- Chiral Pool Strategy : Use Boc-protected L-amino acid derivatives (e.g., L-tyrosinate analogs) as starting materials to retain configuration .
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphates) during coupling to minimize racemization.
- Monitoring : Chiral HPLC or polarimetry to verify enantiomeric excess (ee >98%) .
Case Study : highlights chiral Boc-protected isoquinoline derivatives synthesized via enantioselective catalysis, achieving >99% ee .
How can researchers resolve contradictory spectral data reported in literature?
Advanced Research Question
Contradictions in NMR/IR data arise from:
- Solvent Effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) shift proton signals significantly.
- Impurities : Residual starting materials (e.g., furan derivatives) may obscure peaks.
- Instrument Calibration : Ensure spectrometer referencing (e.g., TMS as internal standard).
Q. Methodology :
- Reproduce spectra under identical solvent/temperature conditions as cited studies.
- Use 2D NMR (COSY, HSQC) to assign overlapping signals unambiguously .
What are the applications of this compound in medicinal chemistry and protease inhibitor design?
Advanced Research Question
The compound serves as a key intermediate in:
- Peptidomimetics : The Boc group protects amines during solid-phase peptide synthesis (SPPS), while the furan moiety mimics aromatic side chains in bioactive peptides .
- Protease Inhibitors : describes analogous Boc-protected methyl esters as precursors for SARS-CoV-2 main protease (Mpro) inhibitors, where the furan group participates in hydrophobic binding interactions .
Case Study : Methyl ester derivatives in were reduced to alcohols (NaBH₄, 80% yield) for further functionalization into Mpro inhibitors .
How can purification challenges (e.g., low recovery during flash chromatography) be mitigated?
Advanced Research Question
- Column Optimization : Use silica gel with smaller particle size (40–63 µm) and adjust eluent polarity (e.g., hexane/ethyl acetate gradient).
- Pre-Chromatography Steps : Perform liquid-liquid extraction to remove polar impurities (e.g., unreacted furan derivatives).
- Alternative Methods : Preparative HPLC or recrystallization (e.g., ethyl acetate/hexane) for high-purity recovery .
Q. Data :
| Purification Method | Recovery (%) | Purity (%) |
|---|---|---|
| Flash Chromatography | 60 | 95 |
| Preparative HPLC | 75 | 99 |
| Recrystallization | 50 | 98 |
What safety precautions are critical when handling this compound?
Basic Research Question
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., THF).
- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent Boc group hydrolysis .
Advanced Note : emphasizes avoiding moisture exposure to prevent decomposition into toxic byproducts (e.g., tert-butyl alcohol) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
